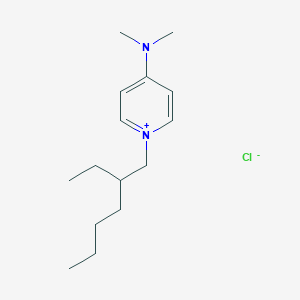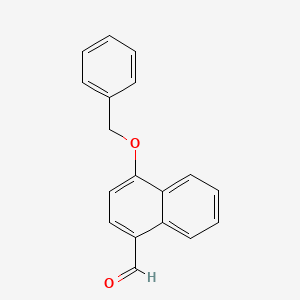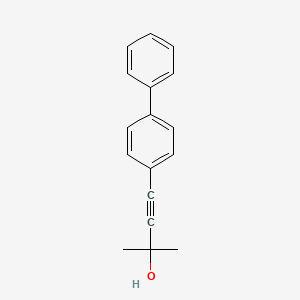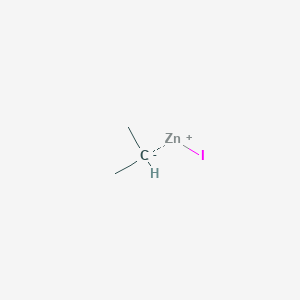
2-Propylzinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylzinc iodide is an organozinc compound with the molecular formula C3H7IZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is typically found in a solution form, often in tetrahydrofuran (THF), and is known for its reactivity and utility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propylzinc iodide can be synthesized through the reaction of 2-propyl iodide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C3H7I + Zn → C3H7IZn
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of high-purity reagents and controlled environments to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, where the propyl group is transferred to an electrophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides or carbonyl compounds are typical reactants.
Major Products Formed:
Oxidation: Propanol or propanone.
Reduction: Propane.
Substitution: Various substituted organic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Propylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-propylzinc iodide exerts its effects involves the transfer of the propyl group to an electrophile. This process typically involves the formation of a transition state where the zinc atom coordinates with the electrophile, facilitating the transfer of the propyl group. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
- Methylzinc iodide (CH3IZn)
- Ethylzinc iodide (C2H5IZn)
- Butylzinc iodide (C4H9IZn)
Comparison: 2-Propylzinc iodide is unique in its reactivity and the types of products it can form. Compared to methylzinc iodide and ethylzinc iodide, it offers different steric and electronic properties, making it suitable for specific synthetic applications. Its longer carbon chain compared to methylzinc iodide provides different reactivity patterns and product distributions.
Propiedades
IUPAC Name |
iodozinc(1+);propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.HI.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRYXFTWCAVKGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311282 |
Source


|
| Record name | Zinc, iodo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38614-18-5 |
Source


|
| Record name | Zinc, iodo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)

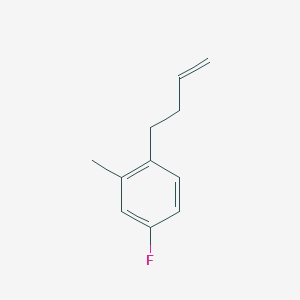
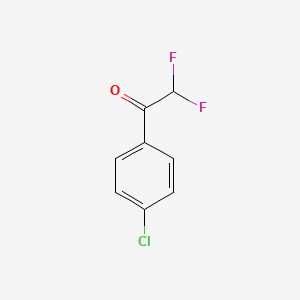
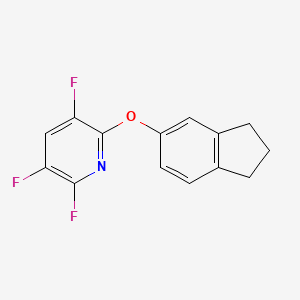
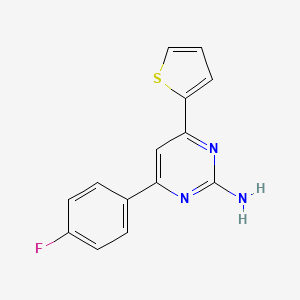
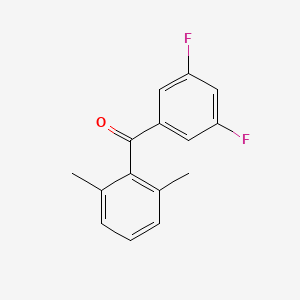
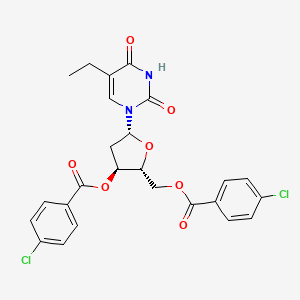
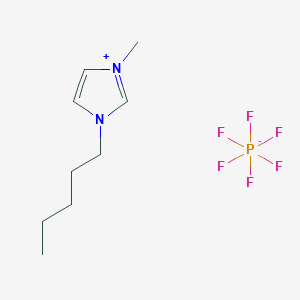
![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)
